HDAC1 Inhibition: 4-Fluoro-2,3-dihydro-1H-inden-5-ol vs. Unsubstituted 2,3-dihydro-1H-inden-5-ol
4-Fluoro-2,3-dihydro-1H-inden-5-ol demonstrates sub-micromolar inhibition of human HDAC1, while its non-fluorinated analog, 2,3-dihydro-1H-inden-5-ol, shows negligible activity at comparable concentrations. This stark difference highlights the critical role of the 4-fluoro substituent in enabling HDAC1 engagement [1].
| Evidence Dimension | HDAC1 Inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | 2,3-dihydro-1H-inden-5-ol: >10,000 nM (no significant inhibition at 10 µM) |
| Quantified Difference | >55-fold improvement in potency |
| Conditions | In vitro fluorescence-based deacetylation assay using immunopurified human HDAC1 complex and an acetylated lysine substrate (BIOMOL) at Km concentration [2]. |
Why This Matters
This >55-fold potency advantage makes 4-fluoro-2,3-dihydro-1H-inden-5-ol a far superior starting point for developing HDAC1-targeted probes or therapeutics, whereas the non-fluorinated analog is essentially inactive and unsuitable for this application.
- [1] ChEMBL Database. CHEMBL3664088: 4-Fluoro-2,3-dihydro-1H-inden-5-ol. IC50 = 180 nM for HDAC1. View Source
- [2] ChEMBL Database. CHEMBL3664088 assay description: 'Novel compounds were tested for their ability to inhibit histone deacetylase, subtype 1 (HDAC1) using an in vitro deacetylation assay...' View Source
